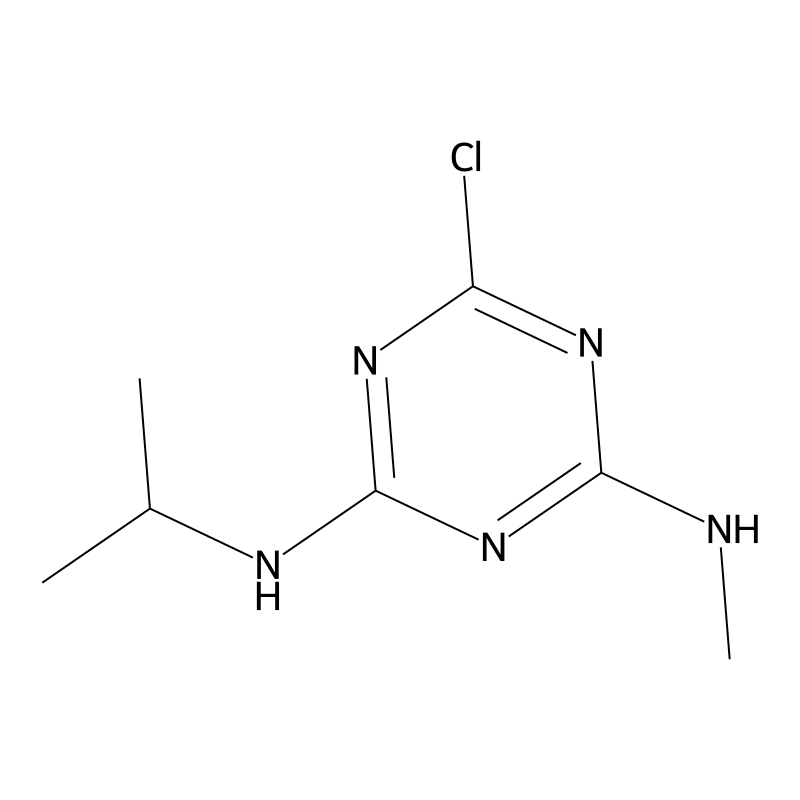

Norazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Comprehensive Technical Analysis of Ranolazine's Mechanism of Action: Late Sodium Current Inhibition

Introduction and Molecular Mechanism Overview

Ranolazine represents a piperazine derivative with a unique anti-ischemic mechanism that distinguishes it from conventional antianginal medications. While traditional anti-ischemic drugs such as β-blockers, calcium channel antagonists, and nitrates primarily reduce myocardial oxygen demand through hemodynamic effects, ranolazine operates through fundamentally different pharmacological principles. Its primary mechanism involves selective inhibition of the late sodium current (late INa) in cardiac myocytes, which addresses the core pathophysiological processes occurring at the cellular level during myocardial ischemia [1].

The pathophysiological sequence begins with myocardial ischemia, which immediately results in reduced ATP fluxes and diminished energy supply to key proteins responsible for maintaining intracellular ion homeostasis. Under ischemic conditions, cardiac sodium channels exhibit altered gating behavior characterized by a pronounced late opening that persists for hundreds of milliseconds following depolarization, referred to as the late sodium current (late INa) [1]. This persistent sodium influx represents a major source of intracellular sodium accumulation during ischemia, with additional contributions from impaired sodium elimination through the sodium-potassium ATPase and sodium influx through the sodium-proton exchanger [1]. The consequential sodium overload promotes reverse mode sodium-calcium exchange, leading to dangerous calcium accumulation within the cytosol [1].

The following diagram illustrates this central pathological cascade and ranolazine's targeted intervention point:

Figure 1: The ischemic cascade and ranolazine's therapeutic target. Myocardial ischemia triggers sodium and calcium overload through enhanced late INa, creating a vicious cycle. Ranolazine specifically inhibits late INa to break this pathological process.

This calcium overload has particularly detrimental effects on cardiac function, as elevated diastolic calcium levels activate contractile proteins even during diastole, resulting in impaired ventricular relaxation and increased diastolic tone. This pathological process creates a vicious cycle wherein diastolic dysfunction increases intramural compression and microcirculatory resistance, further compromising coronary blood flow and exacerbating the original ischemic insult [1]. Ranolazine specifically interrupts this destructive cascade at a pivotal point by potently inhibiting the late INa, thereby preventing sodium overload and its downstream consequences [1].

Structural Basis of Late Sodium Channel Inhibition

High-Resolution Binding Characterization

Recent advances in structural biology have elucidated the precise molecular interactions between ranolazine and its target, the cardiac sodium channel NaV1.5. Cryogenic electron microscopy (cryo-EM) studies have revealed that ranolazine binds within the central cavity of the channel's pore module, physically occluding the ion permeation pathway and blocking sodium conductance [2] [3]. The structural analysis demonstrates that ranolazine assumes an asymmetric binding pose within the central cavity, forming close contacts with the S6 segments of domains I and IV, with additional distant contacts in domain III [2]. This binding position places the drug directly on the intracellular side of the ion selectivity filter, ideally positioned to block ion permeation while its hydrophobic regions interact with adjacent S6 segments [2].

The molecular interactions between ranolazine and NaV1.5 involve several critical residues that define its unique binding characteristics. In domain IV, ranolazine forms a T-shaped π-π interaction (π-teeing) between its lidocaine-like aromatic ring and the side chain of F1762, which represents the canonical residue known to bind the aromatic rings of local anesthetics and antiarrhythmic drugs [2]. Additionally, ranolazine makes contact with small polar residues on the intracellular side of the ion selectivity filter (S1712) and approaches the highly conserved lysine (K1421) that is critical for sodium selectivity [2]. In domain I, ranolazine establishes another T-shaped π-π interaction between the aromatic ring of its atypical methoxyphenoxyl group and F403, while also approaching Q372 on the intracellular side of the DI pore helix [2]. These distinct interactions with DI residues may underlie ranolazine's unique mechanism compared to traditional antiarrhythmic drugs.

Novel Conformational Changes Induced by Ranolazine

Beyond these specific molecular contacts, ranolazine binding induces significant conformational changes in the channel structure that contribute to its mechanism of action. Structural analyses have revealed a bend in the DIV-S6 helix resulting from the adoption of a π-helix conformation for residues 1765-1769, a transition not observed in previous NaV1.5 structures without the drug bound [2]. This α-π helical transition results in rotational movements of the affected side chains relative to the central cavity, presenting a distinct molecular surface that influences interactions with the fast inactivation gate particle (IFM), DIV/DI fenestration, and activation gate [2]. This drug-induced conformational change may represent an important aspect of ranolazine's mechanism that differentiates it from traditional sodium channel blockers.

The structural basis for ranolazine's atrial selectivity has also been investigated through comparative electrophysiological studies. Research has demonstrated that atrial INa activates at command potentials approximately 5.5 mV more negative and inactivates at conditioning potentials about 7 mV more negative than ventricular INa [4]. These intrinsic biophysical differences between atrial and ventricular sodium channels, combined with the distinct binding interactions of ranolazine, contribute to its preferential action in atrial tissue, making it particularly effective for managing atrial arrhythmias while minimizing ventricular proarrhythmic potential [4].

Electrophysiological Effects and Channel Interactions

Quantitative Analysis of Current Inhibition

Ranolazine exhibits a complex electrophysiological profile characterized by state-dependent inhibition of cardiac sodium channels. Whole-cell voltage clamp experiments demonstrate that ranolazine reduces peak sodium current (INa) of NaV1.5 in a concentration-dependent manner with an IC50 of 110 μM when depolarizing pulses are applied at 0.2 Hz, decreasing to 80 μM with application of 1 Hz repetitive pulses [2]. This use-dependent behavior is characteristic of sodium channel-blocking antiarrhythmic drugs and reflects preferential binding to activated and/or inactivated channel states rather than the resting state [2]. Importantly, ranolazine demonstrates approximately 10-40-fold greater potency for inhibiting the late sodium current (INaL) compared to the peak sodium current, despite both currents being conducted through the same NaV1.5 channels [2].

The preferential inhibition of late INa produces several significant electrophysiological effects that contribute to ranolazine's therapeutic utility. By reducing the late sodium current, ranolazine indirectly decreases calcium overload during ischemic conditions, leading to improved diastolic relaxation and reduced diastolic tension [1]. This effect improves myocardial efficiency and reduces oxygen consumption without negatively affecting hemodynamic parameters. Additionally, ranolazine produces a modest prolongation of action potential duration, reflected clinically as a slight increase in QT interval (typically 2-5 ms) [1]. However, unlike many other QT-prolonging agents, ranolazine does not exhibit heart rate-dependent effects, does not induce early afterdepolarizations, and does not increase dispersion of repolarisation across the left ventricular wall [1]. This safety profile distinguishes it from drugs with higher proarrhythmic potential.

Table 1: Electrophysiological Effects of Ranolazine on Cardiac Ion Currents

| Ion Current | Effect | Potency (IC50) | Functional Consequence |

|---|---|---|---|

| Late INa (INaL) | Inhibition | ~3-6 μmol/L [5] | Reduced Na+ overload, improved diastolic function |

| Peak INa | Inhibition | 80-110 μmol/L [2] | Use-dependent conduction slowing |

| IKr | Inhibition | ~12 μmol/L [4] | Minimal QT prolongation (2-6 ms) |

| Fatty Acid Oxidation | Inhibition | Therapeutic concentrations [6] | Shift to more oxygen-efficient glucose metabolism |

Atrial-Selective Electrophysiological Actions

Comparative studies in atrial versus ventricular myocytes have revealed important differences in ranolazine's electrophysiological effects that underlie its atrial-selective action. Research has demonstrated that atrial INa activates at command potentials approximately 5.5 mV more negative and inactivates at conditioning potentials about 7 mV more negative than ventricular INa [4]. These intrinsic biophysical differences, combined with the more depolarized resting membrane potential and shorter action potential duration in atrial cells, result in enhanced sodium channel inhibition in atrial tissue at clinically relevant concentrations [4]. This atrial selectivity makes ranolazine particularly valuable for managing atrial arrhythmias while minimizing unwanted effects on ventricular function.

The use-dependent nature of ranolazine's sodium channel blockade becomes particularly relevant during tachyarrhythmias, where increased activation frequency results in greater channel inhibition. This frequency-dependent inhibition is more pronounced in atrial tissue due to its higher intrinsic firing rates during arrhythmias, providing an additional element of atrial selectivity [4]. Electrophysiological studies have also demonstrated that ranolazine produces voltage-dependent instantaneous inhibition in both atrial and ventricular myocytes, causing a negative shift in the voltage of half-maximal inactivation and slowing the recovery of INa from inactivation in both cell types [4]. These effects contribute to the drug's ability to prolong the atrial effective refractory period, particularly in the setting of arrhythmogenic conditions such as atrial fibrillation.

Experimental Protocols and Methodologies

Whole-Cell Voltage Clamp Techniques

The investigation of ranolazine's effects on cardiac sodium channels primarily relies on whole-cell voltage clamp methodology, which allows precise measurement of ion currents under controlled conditions. For studies of the fast sodium current (INa), recordings are typically performed at room temperature (∼22°C) using symmetrical internal and external sodium concentrations (5 mM) to optimize current resolution and voltage control [4]. The late sodium current (INaL) is often recorded using elevated external sodium concentrations (70 mM) with maintained internal sodium (5 mM) to enhance the detection of this small, persistent current [4]. To specifically isolate and study INaL, researchers often employ the sea anemone toxin ATX-II (at concentrations of 3 nM), which enhances late sodium current by impairing channel inactivation, thereby allowing more accurate quantification of drug effects on this pathophysiologically important current [1] [4].

A standard voltage clamp protocol for assessing ranolazine's effects on INa involves holding cells at -120 mV to ensure complete recovery from inactivation, followed by depolarizing test pulses to various potentials (typically from -80 mV to +60 mV in 5 mV increments) to assess current-voltage relationships [4]. The voltage dependence of inactivation is determined using a two-pulse protocol where conditioning prepulses (ranging from -150 mV to -50 mV) precede a fixed test pulse to -20 mV [4]. Use-dependent block is evaluated by applying trains of pulses at varying frequencies (e.g., 0.2 Hz to 10 Hz) and comparing current reduction during the train to the first pulse in the series [2]. For concentration-response studies, cells are exposed to increasing concentrations of ranolazine (typically ranging from 1 μM to 300 μM) to determine IC50 values for both peak INa and INaL inhibition [2] [4].

Structural Biology Approaches

The structural characterization of ranolazine binding to NaV1.5 employs cryogenic electron microscopy (cryo-EM) techniques, which have revolutionized the study of membrane protein-drug interactions. The experimental workflow begins with overexpression and purification of recombinant NaV1.5 channels in HEK293 cells in the presence of ranolazine and essential intracellular binding partners including fibroblast growth-factor homology factor 12B (FGF12B) and calmodulin [2]. The resulting protein-drug complex is purified using affinity chromatography and size exclusion chromatography to obtain a homogeneous sample suitable for structural studies [2]. This purified complex is then applied to cryo-EM grids, vitrified using liquid ethane, and imaged under cryogenic conditions to preserve native structure [2].

Data processing typically involves collecting thousands of micrographs, from which particle images are automatically selected and subjected to two-dimensional and three-dimensional classification to identify homogeneous particle subsets [2]. For the ranolazine-NaV1.5 complex, one study analyzed 2,154,834 particles to yield 165,532 particles used for final three-dimensional reconstruction at a resolution of 3.2 Å [2]. This resolution allows precise modeling of the drug-binding site and identification of specific molecular interactions between ranolazine and channel residues. Mutagenesis studies complement the structural data by systematically altering identified contact residues (e.g., F1762 in DIV, F403 in DI) and quantitatively assessing the effects on ranolazine binding and channel block using electrophysiological techniques [2]. This combined structural and functional approach provides a comprehensive understanding of the molecular basis of ranolazine's mechanism of action.

Table 2: Key Experimental Protocols for Studying Ranolazine Mechanisms

| Methodology | Key Parameters | Applications | Technical Considerations |

|---|---|---|---|

| Whole-cell voltage clamp | Symmetrical low [Na+] (5 mM) for INa; High external [Na+] (70 mM) for INaL | Quantification of current inhibition, use-dependence, voltage-dependence | Temperature control critical for kinetics; series resistance compensation essential |

| Cryo-EM structural analysis | 3.2 Å resolution; 165,532 particles in final reconstruction | Determining drug-binding site, conformational changes | Requires channel stabilization with FHF12B and calmodulin; extensive particle classification |

| Mutagenesis & electrophysiology | Alanine scanning of DI (Q372, F403) and DIV (L1464, F1762) residues | Identifying critical binding interactions | Combine with molecular modeling to interpret effects on drug binding |

| Langendorff-perfused heart | Atrial effective refractory period, conduction velocity measurements | Assessing tissue-level antiarrhythmic effects | Allows study of rate-dependent effects in intact tissue preparation |

Therapeutic Implications and Emerging Applications

Clinical Applications in Cardiovascular Disease

Ranolazine has established efficacy in the management of chronic stable angina, where it provides symptomatic improvement without the hemodynamic effects typically associated with traditional antianginal agents. Clinical trials including MARISA (Monotherapy Assessment of Ranolazine In Stable Angina) and CARISA (Combination Assessment of Ranolazine in Stable Angina) have demonstrated that ranolazine significantly improves exercise performance, delays the onset of angina, and reduces the frequency of angina attacks [1]. Importantly, these antianginal effects occur without clinically meaningful changes in heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate the hemodynamic consequences of traditional antianginal drugs [1]. More recent research has also confirmed its efficacy in specialized populations, such as patients with coronary slow flow phenomenon, where a 2025 randomized controlled trial demonstrated significant improvement in clinical symptoms and quality of life measures after two months of treatment with ranolazine 500 mg twice daily [7].

Beyond its antianginal effects, ranolazine demonstrates significant antiarrhythmic properties, particularly in the management of atrial fibrillation. The MERLIN-TIMI 36 trial, which evaluated ranolazine in patients with acute coronary syndromes, revealed potential antiarrhythmic effects with a lower incidence of arrhythmias compared to placebo [1]. Subsequent research has confirmed that ranolazine is effective for both conversion of recent-onset atrial fibrillation and maintenance of sinus rhythm, often in combination with other antiarrhythmic agents such as dronedarone and amiodarone [2] [3]. The atrial-selective nature of its sodium channel blockade provides a favorable therapeutic index, offering antiarrhythmic efficacy without significant ventricular proarrhythmia [4]. This dual benefit for both angina and arrhythmias makes ranolazine particularly valuable for patients with complex cardiovascular disease.

Emerging Non-Cardiovascular Applications

Recent research has revealed several pleiotropic effects of ranolazine that extend beyond its cardiovascular applications. Preclinical studies have identified potential anticancer properties, with evidence that ranolazine can inhibit tumor invasion and metastasis in various cancer models including breast, colorectal, and prostate cancer [5]. The proposed mechanism involves inhibition of sodium channels expressed in cancer cells (particularly Nav1.5), which are known to promote invasion and metastatic behavior [5]. In breast cancer models, ranolazine has been shown to repress the pro-invasive phenotype of MDA-MB-231 cells and reduce extracellular matrix degradation activity, with effects observed at concentrations as low as 2.5 μM during hypoxia [5]. Similar anti-invasive effects have been demonstrated in colorectal and prostate cancer models, with one study showing a 63% reduction in lung metastasis in a rat prostate cancer model following ranolazine administration [5].

Additional emerging applications include potential metabolic effects, with several clinical studies reporting improvements in glycemic control in patients with diabetes [8]. The proposed mechanisms for these metabolic benefits include β-cell preservation, inhibition of hepatic glucose secretion, and enhancement of glucose-dependent insulin secretion [8]. Ranolazine has also demonstrated organ protective effects in preclinical models, showing potential nephroprotective, hepatoprotective, and neuroprotective properties through modulation of various cellular pathways including TNF-α, NF-κB, Caspase-3, and IL-1β [5]. These diverse pharmacological effects underscore the complexity of ranolazine's actions beyond its classic late sodium current inhibition and suggest potential for therapeutic repurposing in various disease states.

Conclusion

References

- 1. of the new anti-ischemia drug Mechanism - PMC of action ranolazine [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for inhibition of the cardiac sodium by the... channel [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for inhibition of the cardiac sodium by the... channel [nature.com]

- 4. Inhibition of voltage-gated Na+ currents by eleclazine in rat atrial and... [pmc.ncbi.nlm.nih.gov]

- 5. SEBM | Unraveling the pharmacological and therapeutic potential of... [ebm-journal.org]

- 6. Monograph for Professionals - Drugs.com Ranolazine [drugs.com]

- 7. a randomized, double-blind, placebo-controlled clinical trial [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Ranolazine on Glycemic Control: a Narrative Review to... [link.springer.com]

Comprehensive Technical Guide: Ranolazine Pharmacokinetics and CYP3A4 Metabolism

Introduction and Clinical Relevance

Ranolazine is an antianginal medication approved for the treatment of chronic angina pectoris, typically used in combination with other anti-anginal agents such as amlodipine, β-adrenoceptor antagonists, or nitrates in patients who have not achieved adequate response with other treatments. Unlike traditional anti-anginal agents, ranolazine exerts its therapeutic effects without significantly affecting heart rate or blood pressure, making it particularly valuable for patients who cannot tolerate hemodynamic alterations. The unique mechanism of action involves inhibition of the late inward sodium current (late INa), which reduces calcium overload in cardiomyocytes and thereby decreases left ventricular diastolic tension, improving myocardial oxygen supply-demand balance.

The pharmacokinetic profile of ranolazine is characterized by extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 responsible for 70-75% of its biotransformation and CYP2D6 contributing to a lesser extent (approximately 20%). This metabolic pathway renders ranolazine highly susceptible to pharmacokinetic drug interactions, necessitating careful consideration in clinical practice and drug development. The complex interplay between ranolazine's absorption, distribution, metabolism, and excretion parameters presents both challenges and opportunities for therapeutic optimization, particularly in special populations such as those with renal or hepatic impairment, diabetes mellitus, or those receiving concomitant medications that modulate CYP450 activity. [1] [2] [3]

Comprehensive Pharmacokinetic Profile

Absorption and Bioavailability

Ranolazine exhibits predictable yet complex absorption characteristics that have influenced its formulation development:

- Absolute Bioavailability: Ranolazine has moderate absolute bioavailability ranging from 35% to 50% when administered orally. The extended-release (ER) formulation developed for twice-daily administration demonstrates approximately 76% bioavailability relative to an oral solution. [1] [2]

- Absorption Kinetics: Following administration of an oral solution or immediate-release capsule, peak plasma concentrations (Cmax) are observed within 1 hour. For the extended-release formulation, time to reach peak concentration (Tmax) occurs between 2-6 hours, with steady-state concentrations achieved within 3 days of twice-daily dosing. [1] [2]

- Food Effects: Consumption of food has no clinically significant effect on the rate or extent of absorption from the ER formulation, allowing for flexible administration without regard to meals. [1]

Distribution Characteristics

The distribution profile of ranolazine reflects its extensive tissue penetration:

- Volume of Distribution: Ranolazine has a substantial mean apparent volume of distribution ranging from 85 to 180 L at steady state, indicating extensive tissue distribution beyond plasma compartments. [1] [2]

- Protein Binding: Plasma protein binding is approximately 61-64% across the therapeutic concentration range, with preferential binding to alpha-1 acid glycoprotein rather than albumin. This moderate protein binding suggests limited potential for protein-binding displacement interactions. [1] [2] [4]

Elimination Pathways

Ranolazine demonstrates complex elimination kinetics involving multiple pathways:

- Metabolism and Excretion: Ranolazine undergoes extensive hepatic metabolism, with only about 5% of the administered dose excreted unchanged renally. After administration of radiolabeled ranolazine, 73% of the dose was excreted in urine and the remainder in feces. [1] [2]

- Half-life Considerations: The elimination half-life of pure ranolazine is 1.4-1.9 hours, but is apparently prolonged to an average of 7 hours for the ER formulation due to extended absorption (flip-flop kinetics). [1] [2] [5]

- Clearance Mechanisms: Oral plasma clearance diminishes with dose from approximately 45 L/h at 500 mg twice daily to 33 L/h at 1000 mg twice daily, indicating saturable elimination pathways. This dose-dependent clearance contributes to the modest departure from dose proportionality, with increases in steady-state Cmax and AUC from 0 to 12 hours of 2.5- and 2.7-fold, respectively, when the dose is doubled from 500 mg to 1000 mg twice daily. [1]

Table 1: Comprehensive Pharmacokinetic Parameters of Ranolazine

| Parameter | Immediate-Release | Extended-Release | Notes |

|---|---|---|---|

| Absolute Bioavailability | 35-50% | 35-50% (76% relative to solution) | Unaffected by food [1] [2] |

| Tmax | ~1 hour | 2-6 hours | ER formulation shows flip-flop kinetics [1] [2] |

| Protein Binding | 61-64% | 61-64% | Primarily to α-1 acid glycoprotein [1] [2] [4] |

| Vd (Steady State) | 85-180 L | 85-180 L | Extensive tissue distribution [1] [2] |

| Primary Metabolism | CYP3A4 (70-75%), CYP2D6 (15-20%) | CYP3A4 (70-75%), CYP2D6 (15-20%) | >100 metabolites identified [1] [2] [6] |

| Elimination Half-life | 1.4-1.9 hours | ~7 hours | Apparent prolongation in ER due to absorption rate limitation [1] [2] [5] |

| Oral Clearance | 45 L/h (500 mg BID) to 33 L/h (1000 mg BID) | 45 L/h (500 mg BID) to 33 L/h (1000 mg BID) | Dose-dependent (saturable) clearance [1] |

| Excretion (Urine:Feces) | ~75%:~25% | ~75%:~25% | <5% as unchanged drug [1] [2] |

Metabolic Pathways and Enzymology

CYP450-Mediated Biotransformation

Ranolazine undergoes extensive hepatic and intestinal metabolism through complex biotransformation pathways:

- Primary Metabolic Routes: The major metabolic pathways include CYP3A-mediated dearylation producing metabolite CVT-2512, O-demethylation yielding CVT-2514, and N-dealkylation generating CVT-2738. Additionally, glucuronidation produces metabolite CVT-5431. These processes result in more than 40 metabolites identified in plasma and over 100 metabolites detected in urine. [1] [6]

- Enzyme Contribution Quantification: CYP3A enzymes are responsible for 70-75% of ranolazine metabolism, while CYP2D6 contributes to less than 20% of its biotransformation. The remaining metabolism occurs via other minor pathways. [6] [3]

- Metabolite Activity: While several metabolites are pharmacologically active, their individual contributions to ranolazine's overall therapeutic effect and safety profile have not been fully elucidated, though they are known to be weaker than the parent compound. [2]

Enzymatic Inhibition Profile

Ranolazine and its metabolites exhibit modest inhibitory effects on several metabolic enzymes and transporters:

- CYP Enzymes Inhibition: Ranolazine acts as a weak inhibitor of CYP3A and demonstrates inhibition of CYP2D6, though the clinical significance of CYP2D6 inhibition appears negligible in terms of its own exposure. [1] [5]

- Transporter Interactions: Ranolazine inhibits P-glycoprotein (P-gp) transport activity, potentially increasing plasma concentrations of P-gp substrates such as digoxin. It also inhibits organic cation transporter 2 (OCT2), which may affect the pharmacokinetics of OCT2 substrates like metformin. [1] [4]

The following diagram illustrates the primary metabolic pathways and pharmacokinetic interactions of ranolazine:

Ranolazine Metabolic Pathways: Illustrating CYP450-mediated metabolism, transporter interactions, and elimination routes. CYP3A4 handles 70-75% of metabolism, while CYP2D6 contributes <20%.

Clinical Drug Interactions

CYP3A4-Mediated Interactions

The extensive metabolism of ranolazine by CYP3A4 creates significant potential for pharmacokinetic interactions:

- Strong CYP3A4 Inhibitors: Concomitant administration with potent inhibitors such as ketoconazole, clarithromycin, or nelfinavir is contraindicated due to substantial increases in ranolazine exposure. Ketoconazole (200 mg twice daily) increases ranolazine AUC by approximately 3.9-fold, creating potential for adverse effects including QTc prolongation. [1] [4] [3]

- Moderate CYP3A4 Inhibitors: Drugs like diltiazem (180 mg once daily), verapamil, and erythromycin increase ranolazine exposure by 1.5-fold to 2-fold. When coadministered with these agents, the ranolazine dose should not exceed 500 mg twice daily to minimize toxicity risk. [1] [4]

- CYP3A4 Inducers: Concomitant use with potent inducers such as rifampin, phenobarbital, or St. John's wort is contraindicated as these agents can substantially decrease ranolazine plasma concentrations, potentially compromising efficacy. [4] [3]

Transporter-Based Interactions

Ranolazine's effects on drug transporters create additional interaction potential:

- P-glycoprotein Inhibition: Ranolazine inhibits P-gp, increasing digoxin AUC by 40-60% through reduced efflux transport. When coadministered, digoxin concentrations should be monitored and dose adjustments made as necessary. [1] [4]

- OCT2 Inhibition: Ranolazine inhibits organic cation transporter 2 (OCT2), which may affect drugs eliminated via this pathway. When coadministered with metformin, an OCT2 substrate, the metformin dose should not exceed 1700 mg daily due to increased metformin exposure. [4]

Effects as an Enzyme Inhibitor

Ranolazine itself modestly inhibits several metabolic pathways:

- CYP2D6 Substrates: Ranolazine may increase concentrations of drugs primarily metabolized by CYP2D6, such as tricyclic antidepressants and certain antipsychotics. Dose reduction of these CYP2D6 substrates may be necessary. [5] [4]

- CYP3A Substrates: Ranolazine weakly inhibits CYP3A, increasing simvastatin AUC less than 2-fold. When coadministered, simvastatin dose should be limited to 20 mg daily. Other sensitive CYP3A substrates with narrow therapeutic ranges (e.g., cyclosporine, tacrolimus, sirolimus) may require dose reduction. [1] [4]

Table 2: Clinically Significant Drug Interactions with Ranolazine

| Interacting Drug Class | Mechanism | Effect on Ranolazine Exposure | Clinical Management |

|---|---|---|---|

| Strong CYP3A4 Inhibitors (ketoconazole, clarithromycin, nelfinavir) | CYP3A4 inhibition | ↑ 3.9-fold (ketoconazole) | Contraindicated [1] [4] |

| Moderate CYP3A4 Inhibitors (diltiazem, verapamil, erythromycin) | CYP3A4 inhibition | ↑ 1.5-2.0-fold | Max ranolazine dose 500 mg BID [1] [4] |

| CYP3A4 Inducers (rifampin, phenobarbital, St. John's wort) | CYP3A4 induction | Significant decrease | Contraindicated [4] [3] |

| P-gp Substrates (digoxin) | P-gp inhibition | Digoxin AUC ↑ 40-60% | Monitor digoxin levels; reduce dose [1] [4] |

| CYP2D6 Substrates (tricyclic antidepressants, antipsychotics) | CYP2D6 inhibition | Increased substrate exposure | Consider substrate dose reduction [5] [4] |

| CYP3A Substrates (simvastatin, lovastatin) | Weak CYP3A inhibition | Simvastatin AUC ↑ <2-fold | Limit simvastatin to 20 mg daily [1] [4] |

| OCT2 Substrates (metformin) | OCT2 inhibition | Increased metformin exposure | Max metformin 1700 mg daily [4] |

Special Population Considerations

Renal Impairment

Renal function significantly influences ranolazine pharmacokinetics and dosing:

- Exposure Increases: Ranolazine AUC increases up to 2-fold with advancing degrees of renal impairment. In patients with severe renal impairment (creatinine clearance <30 mL/min), ranolazine exposure is significantly elevated, increasing the risk of adverse effects. [1] [4]

- Renal Failure Risk: Acute renal failure has been observed in some patients with severe renal impairment (CrCL <30 mL/min) while taking ranolazine. If acute renal failure develops, ranolazine should be discontinued immediately. [4]

- Hemodialysis Considerations: Ranolazine elimination during hemodialysis demonstrates substantial variability, with hemodialysis percent reduction ratios of 52.3±8.1% for 500 mg dose and 69.2±37.6% for 1000 mg dose. Neither 500 mg nor 1000 mg single doses can be recommended as a starting dose in patients receiving maintenance hemodialysis due to extensive pharmacokinetic variability. [7]

- Therapeutic Monitoring: In patients with moderate to severe renal impairment (CrCL <60 mL/min), renal function should be monitored after initiation and periodically during ranolazine therapy for increases in serum creatinine accompanied by an increase in BUN. [4]

Hepatic Impairment

Hepatic function significantly affects ranolazine disposition due to extensive metabolism:

- Contraindication in Cirrhosis: Ranolazine is contraindicated in patients with liver cirrhosis of any severity due to significant impairment of metabolic capacity and potential for drug accumulation. [4] [3]

- Exposure Increases: Plasma ranolazine levels increase by 50% to 60% in patients with moderate hepatic impairment, necessitating caution in this population. [3]

Other Special Populations

- Diabetes Mellitus: Experimental studies in streptozotocin-induced diabetic rats demonstrate that diabetes significantly increases volume of distribution and clearance of ranolazine, thereby decreasing AUC. These changes may necessitate dosage adjustment in diabetic patients, though clinical correlation studies are needed. [6]

- Age, Sex, and Heart Failure: Ranolazine pharmacokinetics are unaffected by sex, congestive heart failure, or age, providing flexibility in clinical use across these demographic and clinical variables. [1] [3]

Experimental Methodologies

Analytical Techniques

Validated analytical methods are critical for precise quantification of ranolazine and its metabolites:

- HPLC Methodology: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection represents a robust approach for determining ranolazine concentrations in biological matrices. A validated method uses a C18 analytical column (e.g., Zorbax, 75×4.6 mm, 5 μm particle size) with mobile phase consisting of acetonitrile and water (80:20 v/v) with 0.2% acetic acid, at a flow rate of 1 mL/min and detection wavelength of 214 nm. [8] [6]

- Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction with ethyl acetate or diethyl ether. After centrifugation, the organic layer is evaporated to dryness under nitrogen stream at 50°C, and the residue is reconstituted in mobile phase for chromatographic analysis. [8] [6]

- Method Validation: Analytical methods should demonstrate linearity across the expected concentration range (e.g., 4.875-312 ng/mL for ranolazine), with precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) determined according to ICH guidelines. [6]

Study Design Considerations

Comprehensive pharmacokinetic studies require careful methodological planning:

- Sampling Protocols: Intensive sampling schedules should capture the complete concentration-time profile, including pre-dose (0 h) and 0.5, 1, 2, 3, 4, 4.5, 5, 6, 8, 12, and 18 hours post-dose for single-dose studies. Multiple-dose studies require sampling on the final day of administration to characterize steady-state pharmacokinetics. [8] [7]

- Single vs. Multiple Dose Studies: Both single-dose (SDS) and multiple-dose studies (MDS) provide complementary information. Multiple-dose administration for 7 days followed by intensive sampling on day 8 allows characterization of steady-state pharmacokinetics. [8]

- Interaction Study Designs: Drug interaction studies should employ randomized crossover or parallel group designs, with sufficient sample size to detect clinically relevant changes in exposure. For CYP3A4 interaction studies, comparison of ranolazine pharmacokinetics with and without the interacting drug under controlled conditions is essential. [1] [8]

Specialized Experimental Models

- In Vitro Transport Studies: The everted gut sac technique using rat or chicken intestine effectively evaluates the role of P-glycoprotein in ranolazine absorption and the potential for transporter-based interactions. This model allows investigation of mucosal-to-serosal and serosal-to-mucosal transport. [8]

- Enzyme Inhibition Assays: Human liver microsomes or recombinant CYP450 enzymes can characterize the inhibitory potential of ranolazine toward specific metabolic pathways and estimate inhibition constants (Ki values). [1]

Conclusion

Ranolazine exhibits complex pharmacokinetic characteristics characterized by moderate oral bioavailability, extensive tissue distribution, and predominant hepatic metabolism primarily mediated by CYP3A4. The significant role of CYP3A4 in ranolazine clearance creates substantial potential for drug interactions, necessitating careful clinical management and consideration in drug development programs. Contraindications with strong CYP3A4 inhibitors and inducers, along with dose limitations with moderate inhibitors, are essential safety considerations.

The pharmacokinetic profile of ranolazine is further influenced by renal impairment, hepatic dysfunction, and specific disease states such as diabetes mellitus, requiring appropriate dose considerations in these populations. Complete characterization of ranolazine pharmacokinetics requires sophisticated analytical methodologies, well-designed clinical studies, and specialized experimental models to fully elucidate complex metabolic and transporter interactions.

References

- 1. Clinical Pharmacokinetics of Ranolazine | Clinical Pharmacokinetics [link.springer.com]

- 2. : Uses, Ranolazine , Interactions of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. : A Contemporary Review - PMC Ranolazine [pmc.ncbi.nlm.nih.gov]

- 4. DailyMed - RANOLAZINE tablet, extended release [dailymed.nlm.nih.gov]

- 5. - Wikipedia Ranolazine [en.wikipedia.org]

- 6. Comparison of pharmacokinetic parameters of ranolazine between... [pmc.ncbi.nlm.nih.gov]

- 7. Single dose oral ranolazine pharmacokinetics in patients receiving... [pmc.ncbi.nlm.nih.gov]

- 8. Naringenin alters the pharmacokinetics of ranolazine in part through... [fjps.springeropen.com]

Ranolazine historical development and discovery

Synthesis and Manufacturing Process

The synthesis of ranolazine is a multi-step process. The following diagram outlines the key chemical transformations from starting materials to the final active pharmaceutical ingredient (API).

The manufacturing process involves purification of the final compound, often through conversion to a salt (like fumaric acid salt or hydrochloride), crystallization, and subsequent basification to obtain the pure ranolazine compound for medicinal use [1].

Pharmacology and Mechanism of Action

Ranolazine's primary mechanism for treating chronic angina is distinct from other antianginal agents, as it does not significantly affect heart rate or blood pressure [2]. The core of its action is the inhibition of the late sodium current (late INa) in cardiac muscle cells [3] [2].

The following diagram illustrates the cellular mechanism of ranolazine and its consequences on cardiac function.

In addition to its primary mechanism, ranolazine also blocks the rapid delayed rectifier potassium current (IKr), which explains its known effect of prolonging the QT interval on an electrocardiogram [3] [2]. It also exhibits effects on the hERG/IKr potassium channels and activates calcium signaling pathways [3].

Analytical Method Development

Robust analytical methods are critical for ensuring the identity, purity, and quality of ranolazine in both bulk drug substances and final pharmaceutical dosage forms. The table below summarizes key aspects of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ranolazine.

| Aspect | Description |

|---|---|

| Objective | Quantitative estimation of ranolazine in bulk drugs and tablet dosage forms [4]. |

| Stationary Phase | C18 column (e.g., 150mm x 4.6mm, 2.6µm or 3.0µm particles) [4] [5]. |

| Mobile Phase | Gradient or isocratic mixture of buffer (e.g., 0.01M Ammonium Acetate, pH 5.0) and methanol [4] [5]. |

| Detection Wavelength | 210 nm for impurities [5]; 273 nm for assay [4]. |

| Method Validation | Validation for linearity, accuracy, precision, specificity, and robustness per ICH guidelines [4]. |

| Impurity Profiling | Capable of separating and detecting up to four potential impurities at levels as low as 0.004% [5]. |

More advanced LC-MS/MS methods have also been developed for the highly sensitive determination of specific genotoxic impurities, such as N-Nitroso ranolazine, demonstrating a focus on modern safety protocols in pharmaceutical manufacturing [6].

Clinical Applications and Evolving Research

Ranolazine is approved for the treatment of chronic angina, either as monotherapy or in combination with other antianginal agents like beta-blockers or calcium channel blockers [3] [7]. The recommended dose is 500 mg or 1000 mg taken twice daily [8].

While chronic angina management remains its primary use, research has explored other potential applications, largely driven by its unique mechanism of action [9] [10]. These include:

- Off-label Cardiac Conditions: Potential benefits in atrial fibrillation and heart failure with preserved ejection fraction (HFpEF) [9] [10].

- Metabolic and Neurological Disorders: Early-stage research for diabetic neuropathy and other conditions [9] [10].

References

- 1. (Ranexa) Manufacturing Plant Report Ranolazine : Setup 2025 [expertmarketresearch.com]

- 2. sciencedirect.com/topics/neuroscience/ ranolazine [sciencedirect.com]

- 3. - Wikipedia Ranolazine [en.wikipedia.org]

- 4. Asian Journal of Pharmaceutical Analysis [ajpaonline.com]

- 5. and Validation of a New Development Method for the... Analytical [link.springer.com]

- 6. Method Development And Validationfordetermination Of N-Nitroso... [eudoxuspress.com]

- 7. Uses, Side Effects & Warnings Ranolazine [drugs.com]

- 8. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do... [dailymed.nlm.nih.gov]

- 9. Quick Primer | Top 5 Uses of Ranolazine API in 2025 | Integration Notes [linkedin.com]

- 10. in the Real World: 5 Uses You'll Actually See ( Ranolazine ) 2025 [linkedin.com]

Comprehensive Technical Analysis: Ranolazine's Electrophysiological Effects on Cardiac Repolarization

Introduction and Executive Summary

Ranolazine is an antianginal medication with complex electrophysiological properties that have generated significant research interest regarding its effects on cardiac repolarization, particularly the QT interval. While traditionally QT prolongation has been considered a marker of proarrhythmic risk, ranolazine presents a paradox by demonstrating antiarrhythmic properties despite its effect on repolarization. This whitepaper provides a comprehensive technical analysis of ranolazine's electrophysiological effects for researchers and drug development professionals. The analysis covers molecular mechanisms, experimental data, clinical correlations, and methodological considerations based on current research evidence.

Ranolazine's unique electrophysiological profile stems from its multi-channel blocking effects, primarily through inhibition of the late sodium current (I({Na-L})) with additional activity on the rapid delayed rectifier potassium current (I({Kr})). This dual mechanism results in QT interval prolongation measured on surface ECG but simultaneously demonstrates atrial-selective action and reduction in arrhythmia burden. Understanding these apparently contradictory effects requires examination of ranolazine's impact on transmural dispersion of repolarization and its effects on intracellular calcium handling. The following sections provide detailed analysis of these mechanisms, quantitative effects across experimental and clinical studies, and implications for cardiac safety pharmacology in drug development.

Basic Properties and Mechanism of Action

Ranolazine (chemical name: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide; molecular formula: C({24})H({33})N({3})O({4})) is a piperazine derivative approved for the treatment of chronic angina pectoris. Its primary anti-ischemic mechanism involves partial inhibition of fatty acid oxidation, shifting adenosine triphosphate (ATP) production to more oxygen-efficient glucose oxidation, especially during ischemia when free fatty acid concentrations are elevated. However, its electrophysiological effects are mediated through distinct ion channel interactions [1].

From an electrophysiological perspective, ranolazine's most significant action is the inhibition of the late sodium current (I(_{Na-L})), which is augmented during ischemic conditions and leads to intracellular sodium and calcium overload through Na(^+)/Ca(^{2+}) exchange. By reducing this late sodium influx, ranolazine decreases intracellular calcium accumulation, thereby reducing ventricular diastolic tension and oxygen consumption—beneficial antianginal effects. Additionally, ranolazine blocks the rapid delayed rectifier potassium current (I(_{Kr})) encoded by the human ether-à-go-go-related gene (hERG), which would typically increase proarrhythmic risk but appears balanced by its other electrophysiological actions [1] [2].

Table 1: Primary Molecular Targets of Ranolazine in Cardiac Tissue

| Target | Effect | Functional Consequence | Clinical Correlation |

|---|---|---|---|

| Late Na(^+) current (I(_{Na-L})) | Inhibition | Reduced intracellular Na(^+) and Ca(^{2+}) overload | Anti-ischemic, reduced diastolic tension |

| Rapid delayed rectifier K(^+) current (I(_{Kr})) | Inhibition | Prolonged action potential duration | QT interval prolongation |

| Peak Na(^+) current (I(_{Na})) | Minimal effect at therapeutic concentrations | Atrial-selective depression of conduction | Antiarrhythmic effects in atria |

The diagram below illustrates ranolazine's primary electrophysiological mechanisms and their cascading effects on cardiac electrophysiology:

Ranolazine's unique electrophysiological profile arises from the balance of its effects on multiple ion channels. While I({Kr}) blockade would typically increase transmural dispersion of repolarization—a key substrate for reentrant arrhythmias—the concurrent late I({Na-L}) inhibition appears to reduce this dispersion, particularly in the M-cell regions of the ventricular myocardium where late sodium current is most prominent. This mechanism explains the paradox between QT prolongation and clinical antiarrhythmic effects observed with ranolazine therapy. The atrial-selectivity of ranolazine's sodium channel blocking action further enhances its antiarrhythmic potential while limiting ventricular proarrhythmia, as atrial action potentials have more negative resting potentials and shorter durations, making them more susceptible to sodium channel blockade [3].

Effects on Ventricular Repolarization and QT Interval

Dose-Dependent QT Prolongation

Ranolazine produces a concentration-dependent prolongation of the QT interval corrected for heart rate (QTc), a well-established effect observed across clinical trials and post-marketing studies. At the maximum approved dosage of 1000 mg twice daily, ranolazine typically prolongs the QTc interval by approximately 2-6 milliseconds compared to baseline or placebo [1] [4]. This effect follows a linear relationship with plasma concentrations, with the slope of QTc prolongation increasing at higher concentration ranges. The QT prolongation effect was identified during early clinical development and has been extensively characterized in thorough QT studies.

The electrophysiological basis for this QT prolongation primarily stems from ranolazine's inhibition of the rapid delayed rectifier potassium current (I(_{Kr})) through blockade of the hERG channel. Unlike many pure I({Kr}) blockers that significantly increase transmural dispersion of repolarization, ranolazine simultaneously suppresses the late sodium current, which is more prominent in ventricular M-cells, thereby reducing the heterogeneity of repolarization across the ventricular wall. This balanced mechanism likely explains why ranolazine's QT prolonging effect is not associated with the typical proarrhythmic risk observed with other drugs that primarily block I({Kr}) [5] [2].

Analysis of Proarrhythmic Potential

Despite its QT prolonging effects, ranolazine demonstrates a favorable arrhythmia safety profile in clinical studies. The MERLIN-TIMI 36 trial, which included 6,560 patients with acute coronary syndrome, provided particularly insightful safety data. In this large randomized controlled trial, ranolazine was associated with a significantly lower incidence of ventricular tachycardia compared to placebo (5.3% vs. 8.3% for episodes >8 beats, p<0.001). Additionally, the ranolazine group showed reduced supraventricular tachycardia (44.7% vs. 55.0%, p<0.001) and fewer ventricular pauses >3 seconds (3.1% vs. 4.3%, p=0.01) [4].

The paradoxical reduction in arrhythmias despite QT prolongation may be explained by ranolazine's effect on key parameters of myocardial repolarization heterogeneity. A recent clinical study measuring T-peak to T-end (Tp-e) interval—a marker of transmural dispersion of repolarization—found significantly lower values in patients receiving ranolazine compared to controls (87.3±14.4 vs. 90.8±12.4 ms, p<0.001). Similarly, the Tp-e/QT ratio and Tp-e/QTc ratio were significantly reduced in the ranolazine group (0.22±0.04 vs. 0.23±0.03, p=0.03 and 0.21±0.04 vs. 0.22±0.04, p=0.001, respectively) [2]. These findings suggest that while ranolazine prolongs the total action potential duration (reflected in QT interval), it simultaneously reduces dispersion of repolarization, creating a less arrhythmogenic substrate.

Table 2: Quantitative Effects of Ranolazine on Electrocardiographic Parameters

| Parameter | Effect of Ranolazine | Magnitude of Change | Clinical Significance |

|---|---|---|---|

| QTc interval | Prolongation | +2 to +6 ms at 1000 mg BID | Dose-dependent, linear with concentration |

| Tp-e interval | Reduction | -3.5 ms (87.3 vs. 90.8 ms) | Reduced transmural dispersion |

| Tp-e/QTc ratio | Reduction | 0.21 vs. 0.22 (p=0.001) | Lower arrhythmic risk index |

| P-wave dispersion | Reduction | -4.3 ms (39.2 vs. 43.5 ms) | Reduced atrial arrhythmia susceptibility |

| Ventricular tachycardia | Significant reduction | 5.3% vs. 8.3% (p<0.001) | Antiarrhythmic effect demonstrated in MERLIN-TIMI 36 |

Atrial-Selective Electrophysiological Effects

Ranolazine demonstrates pronounced atrial-selectivity in its electrophysiological actions, particularly regarding its sodium channel blocking properties. This phenomenon arises from fundamental differences in the electrophysiology of atrial versus ventricular cardiomyocytes. Atrial cells have more negative resting membrane potentials and shorter action potential durations compared to ventricular cells, making them more sensitive to sodium channel blockade. Ranolazine preferentially blocks sodium channels in their activated or inactivated states, which occur more frequently at faster heart rates and in tissues with shorter action potentials—characteristics typical of atrial tissue [3].

This atrial-selectivity translates into significant depression of atrial conduction, manifested as reduced V({max}) (maximum upstroke velocity of the action potential) and increased diastolic threshold of excitation. These effects are particularly pronounced in conditions of high atrial rate, such as during atrial fibrillation. In canine models, ranolazine produced a much greater reduction in V({max}) and increased post-repolarization refractoriness in atrial tissue compared to ventricular tissue. This selective action forms the basis for ranolazine's potential as an atrial-specific antiarrhythmic agent that can suppress atrial fibrillation without causing significant ventricular proarrhythmia [3].

Combination Therapy Approaches

Research has explored the synergistic effects of ranolazine when combined with other antiarrhythmic drugs, particularly those with complementary mechanisms of action. The combination of ranolazine with dronedarone was evaluated in the phase II HARMONY trial, which demonstrated significant reduction in atrial fibrillation burden. Experimental studies using human atrial myocytes have shown that the combination produces greater action potential duration prolongation in atrial cells from patients with atrial fibrillation compared to either drug alone (31.9±0.1% prolongation with combination vs. 21.6±0.1% with ranolazine alone) [6].

Similarly, research in canine models has demonstrated synergistic interactions between ranolazine and chronic amiodarone administration. The combination produced marked use-dependent depression of sodium channel-dependent parameters in atrial tissue but only minimal effects in ventricular tissue. This synergy resulted in complete suppression of inducible atrial fibrillation in all studied preparations (0% induction in amiodarone-treated dogs exposed to ranolazine vs. 100% in controls) [3]. These combination approaches allow for lower doses of each drug while maintaining efficacy, potentially minimizing adverse effects while capitalizing on complementary mechanisms of action.

Experimental Models and Methodologies

In Vitro Electrophysiological Assessment

The evaluation of ranolazine's electrophysiological effects employs a range of in vitro techniques that provide mechanistic insights at the cellular and molecular levels. Patch clamp methodologies are utilized to characterize ranolazine's effects on specific ion currents in isolated cardiomyocytes. Studies using these techniques have confirmed ranolazine's concentration-dependent inhibition of I({Kr}) (with IC({50}) values typically in the micromolar range) and its suppression of late I(_{Na-L}). Voltage-clamp protocols with specific depolarizing and repolarizing voltage steps are employed to isolate individual current components and determine the state-dependence of channel blockade (e.g., activated vs. inactivated state preference) [6] [3].

Human cardiomyocyte studies have been particularly valuable in translating findings from animal models to clinical applications. In one such investigation, researchers obtained atrial myocytes from patients in sinus rhythm and with atrial fibrillation, as well as ventricular myocytes from patients with heart failure. Using patch clamp techniques, they demonstrated that ranolazine (5 μM) prolonged action potential duration (APD(_{90})) by 23.5±0.1% in atrial myocytes from sinus rhythm patients and by 21.6±0.1% in atrial myocytes from AF patients. Importantly, these studies also employed confocal microscopy with fluorescent calcium indicators (e.g., Fluo-3) to demonstrate that ranolazine significantly suppresses diastolic sarcoplasmic reticulum calcium leak (reduction by 67.6±33.7% in myocytes from AF patients), providing mechanistic insight into its antiarrhythmic actions beyond direct channel blockade [6].

In Vivo and Clinical Methodologies

Clinical electrophysiology studies employ standardized protocols to assess ranolazine's effects on cardiac repolarization. Continuous 12-lead ECG recording with careful measurement of QT intervals corrected for heart rate using validated formulas (e.g., Bazett, Fridericia) forms the foundation of these assessments. In the MERLIN-TIMI 36 trial, an extensive arrhythmia analysis was performed using continuous 7-day Holter monitoring in 97% of the enrolled population (over 6,300 patients) [4]. This methodology allowed for comprehensive assessment of ranolazine's effects on both ventricular and supraventricular arrhythmia burden in a high-risk population.

Advanced ECG analysis techniques have been employed to better understand ranolazine's nuanced effects on repolarization heterogeneity. Measurements of the T-peak to T-end (Tp-e) interval are performed typically in leads II and V(_5) using digital calipers on magnified ECG images (often amplified to 200% for precision). The Tp-e interval is measured from the peak of the T-wave to its end, returning to the isoelectric line. Similarly, P-wave dispersion is calculated as the difference between the maximum and minimum P-wave duration across all 12 ECG leads. These methodologies require blinded measurement by multiple cardiologists with calculation of mean values to ensure accuracy [2].

The diagram below illustrates the key experimental approaches for evaluating ranolazine's electrophysiological effects:

Clinical Implications and Therapeutic Potential

Atrial Fibrillation Management

Ranolazine has demonstrated significant potential in the management of atrial fibrillation (AF), supported by both experimental and clinical evidence. The RAFFAELLO study, a phase II dose-ranging trial, evaluated ranolazine in 241 patients with persistent AF following successful electrical cardioversion [7]. While no individual dose significantly prolonged time to AF recurrence compared to placebo, the combined higher-dose groups (500 mg and 750 mg twice daily) showed a borderline significant reduction in AF recurrence (p=0.053) with recurrence rates of 41.7% and 39.7% respectively, compared to 56.4% in the placebo group. This dose-response relationship suggests that higher ranolazine concentrations may be necessary for optimal antiarrhythmic efficacy in AF management.

The atrial-selective properties of ranolazine make it particularly attractive for AF therapy. By predominantly affecting atrial electrophysiology while minimizing ventricular effects, ranolazine may offer a superior safety profile compared to conventional antiarrhythmic agents. Its mechanism of action—primarily late sodium current inhibition with concomitant potassium channel blockade—reduces atrial excitability and suppresses triggers for AF initiation, while also potentially modifying the atrial substrate that maintains AF. This dual action on both triggers and substrate, combined with a favorable safety profile in patients with structural heart disease, positions ranolazine as a promising agent in the AF treatment armamentarium [6] [3] [7].

Safety Considerations in Drug Development

From a drug development perspective, ranolazine's electrophysiological profile challenges the conventional paradigm that equates QT interval prolongation with definite proarrhythmic risk. The ranolazine experience demonstrates that a comprehensive assessment of cardiac safety should extend beyond simple QTc measurement to include evaluation of transmural dispersion of repolarization (e.g., Tp-e interval), reverse use-dependence, and effects on intracellular calcium handling. These additional parameters provide important context for interpreting the clinical significance of QT prolongation observed during drug development [5] [2] [8].

Ranolazine's drug interaction profile requires careful consideration in both clinical use and drug development programs. As ranolazine is metabolized primarily by CYP3A4 and, to a lesser extent, CYP2D6, concomitant administration with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, HIV protease inhibitors) is contraindicated due to significant increases in ranolazine exposure [1]. Moderate CYP3A4 inhibitors (e.g., diltiazem, verapamil) necessitate dose reduction of ranolazine to a maximum of 500 mg twice daily. Additionally, ranolazine itself moderately inhibits CYP2D6 and P-glycoprotein transport, requiring caution with concomitant administration of drugs that are substrates of these pathways (e.g., tricyclic antidepressants, antipsychotics, digoxin) [1]. Understanding these interactions is essential for designing clinical trials and establishing appropriate inclusion/exclusion criteria and dosing regimens.

Conclusion and Future Research Directions

Ranolazine presents a fascinating electrophysiological profile characterized by QT prolongation coupled with antiarrhythmic properties, challenging conventional paradigms in cardiac safety pharmacology. This paradox is explained by ranolazine's dual mechanism of action—simultaneous inhibition of I({Kr}) and late I({Na-L})—which prolongs the action potential duration while reducing transmural dispersion of repolarization, a key determinant of arrhythmic risk. The atrial-selective nature of ranolazine's sodium channel blockade further enhances its potential as an antiarrhythmic agent while limiting ventricular proarrhythmia.

References

- 1. Monograph for Professionals - Drugs.com Ranolazine [drugs.com]

- 2. of Effect on Tp‐e ranolazine , Tp‐e/ interval , and P‐wave... QTc [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Synergistic electrophysiologic and antiarrhythmic effects of the... [academia.edu]

- 4. MERLIN TIMI-36 [medscape.com]

- 5. Cardiac safety , drug -induced QT and torsade de... prolongation [pmc.ncbi.nlm.nih.gov]

- 6. The combined effects of ranolazine and dronedarone on human atrial... [pubmed.ncbi.nlm.nih.gov]

- 7. in the treatment of atrial fibrillation: Results of the... Ranolazine [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology - Risk Assessment Safety Interval QT ... Prolongation [frontiersin.org]

ranolazine foundational research and basic science

Mechanism of Action: A Deep Dive

The therapeutic action of ranolazine is primarily linked to its effect on cardiac ion channels, which helps correct the ionic imbalances that occur during myocardial ischemia.

Core Pathway: Late INa Inhibition and Calcium Overload Prevention: In pathological conditions like ischemia, the late sodium current is enhanced, leading to an overload of intracellular sodium. This excess sodium disrupts the sodium-calcium exchanger (NCX), which normally removes calcium from the cell in exchange for sodium. The result is pathological calcium overload within the cardiomyocyte, which impairs myocardial relaxation (diastolic dysfunction), increases myocardial wall tension, and elevates oxygen consumption [1] [2] [3]. By selectively inhibiting the late INa, ranolazine breaks this cycle. It reduces both sodium and calcium overload, thereby improving diastolic relaxation and decreasing the heart's oxygen demand without significantly affecting heart rate or blood pressure [2] [3].

Electrophysiological Effects and the QT Interval: Ranolazine's inhibition of the IKr potassium channel prolongs the ventricular action potential, manifesting as a modest QT interval prolongation (2–6 ms) on the electrocardiogram [1] [2]. Interestingly, despite this effect, ranolazine has not been associated with a significant risk of Torsades de Pointes in clinical trials [1]. It is hypothesized that the drug's concurrent blockade of the late INa may have a stabilizing effect that mitigates the pro-arrhythmic potential of IKr inhibition [1]. Furthermore, by reducing calcium overload, ranolazine can suppress early and delayed afterdepolarizations (EADs and DADs), which are triggers for arrhythmias, thereby exhibiting antiarrhythmic properties [1].

The following diagram illustrates the core mechanism of action of ranolazine and its cellular consequences.

Ranolazine's primary mechanism: inhibiting the late sodium current to prevent calcium overload and its detrimental effects.

Experimental Protocols for Key Assays

To investigate ranolazine's effects, specific in vitro and in vivo models are employed.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly studying ranolazine's effects on ionic currents.

- Objective: To characterize the concentration-dependent inhibition of late INa and IKr by ranolazine.

- Cell Preparation: Use isolated adult guinea pig or rat ventricular myocytes, or heterologous expression systems (e.g., HEK293 cells) stably expressing human sodium (NaV1.5) or potassium (hERG) channels [1].

- Protocol:

- Cell Recording: Establish a whole-cell voltage-clamp configuration.

- Late INa Measurement: From a holding potential of -120 mV, depolarize to -20 mV for 200-500 ms. The late sodium current is measured as the tetrodotoxin-sensitive current at the end of the pulse. Apply ranolazine (1–100 µM) to the bath solution and record the reduction in current amplitude [1].

- IKr (hERG) Measurement: From a holding potential of -80 mV, depolarize to +20 mV for 2-4 seconds, then repolarize to -50 mV to elicit tail currents. Apply ranolazine and measure the reduction in tail current amplitude [1].

- Data Analysis: Plot normalized current amplitude against ranolazine concentration to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

In Vivo Model: Ischemia/Reperfusion in Langendorff-Perfused Hearts

This ex vivo model assesses ranolazine's functional benefits on cardiac tissue during simulated ischemia.

- Objective: To evaluate the protective effects of ranolazine on contractile function and infarct size following ischemia and reperfusion.

- Heart Preparation: Excise hearts from anesthetized rats or rabbits and cannulate the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure and temperature [1] [2].

- Protocol:

- Stabilization: Perfuse hearts for 20 minutes to stabilize.

- Treatment: Divide hearts into two groups: a control group (perfusate only) and a treatment group (perfusate + ranolazine, e.g., 5–10 µM). Treatment can be administered before ischemia or during reperfusion [2].

- Ischemia/Reperfusion: Subject all hearts to 30 minutes of global no-flow ischemia, followed by 60-120 minutes of reperfusion.

- Measurement: Continuously monitor left ventricular developed pressure (LVDP), end-diastolic pressure (LVEDP), and coronary flow. At the end of reperfusion, stain hearts with triphenyltetrazolium chloride (TTC) to quantify infarct size [2].

Additional Quantitative Data

The table below summarizes key pharmacokinetic parameters and clinical dosing information for ranolazine.

| Parameter | Value / Description | Source / Context |

|---|---|---|

| Bioavailability | 35%–55% (oral) [4] [5] | Not significantly affected by food [5]. |

| Time to Peak (Tmax) | 2–6 hours (steady state within 3 days) [6] [5] | For extended-release formulation. |

| Protein Binding | ~62% (primarily to α1-acid glycoprotein) [6] [5] | |

| Metabolism | Extensive in liver and intestine; primarily via CYP3A4, minor via CYP2D6 [6] [4] [5] | Major drug interaction pathway. |

| Elimination Half-life | ~7 hours (apparent terminal) [6] [5] | |

| Route of Elimination | Urine (~75%, mostly as metabolites); Feces (~25%) [6] [5] | <5% excreted unchanged in urine [5]. |

| Usual Adult Dose (Angina) | 500 mg to 1000 mg, twice daily [7] [6] | Initiate at 500 mg; max 1000 mg. |

Emerging Research and Potential Applications

Beyond its approved use for chronic angina, foundational research has uncovered several potential therapeutic applications for ranolazine.

- Antiarrhythmic Effects: Ranolazine demonstrates efficacy in suppressing atrial and ventricular arrhythmias. It reduces atrial fibrillation (AF) burden and can synergize with low-dose dronedarone for paroxysmal AF [4] [3]. For ventricular arrhythmias, it has been shown to reduce non-sustained ventricular tachycardia, potentially by suppressing triggers like afterdepolarizations [1].

- Cardioprotection from Chemotoxicity: Preclinical studies indicate that ranolazine can mitigate cardiac dysfunction induced by chemotherapeutic agents like doxorubicin and trastuzumab. The proposed mechanism involves reducing reactive oxygen species (ROS) production and improving calcium handling in cardiomyocytes [2].

- Antidiabetic Properties: Clinical trials have observed that ranolazine reduces hemoglobin A1c (HbA1c) in patients with type 2 diabetes [3]. It is postulated that the drug blocks sodium channels in pancreatic islet alpha-cells, inhibiting glucagon release, and may also aid in beta-cell preservation [3].

- Anticancer Potential: In vitro and in vivo studies suggest that ranolazine, at therapeutic concentrations, can inhibit the invasiveness of cancer cells (e.g., breast, prostate, colorectal) and reduce lung and liver metastases in model systems, possibly through mechanisms involving sodium channel blockade [2].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. SEBM | Unraveling the pharmacological and therapeutic potential of... [ebm-journal.org]

- 3. : Multifaceted Role beyond Coronary Artery Disease... Ranolazine [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia Ranolazine [en.wikipedia.org]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online Ranolazine [go.drugbank.com]

- 6. Monograph for Professionals - Ranolazine .com Drugs [drugs.com]

- 7. Uses, Side Effects & Warnings Ranolazine [drugs.com]

Comprehensive Technical Guide: Preclinical Investigations and Early Research on Ranolazine

Then, I will now begin writing the main body of the whitepaper.

Executive Summary

Ranolazine is an established anti-anginal medication that has demonstrated substantial repurposing potential far beyond its original cardiovascular indications. Preclinical research has elucidated its complex multichannel blocking properties, particularly its inhibition of the late sodium current (late INa), which confers diverse therapeutic benefits across multiple disease models. Emerging evidence reveals promising cardioprotective effects in conditions including diabetic cardiomyopathy, doxorubicin-induced cardiotoxicity, and myocardial infarction, primarily through modulation of calcium handling and reduction of oxidative stress. Significant anticancer properties have been observed in melanoma, breast, prostate, and colorectal cancer models, where ranolazine inhibits invasion and metastasis through voltage-gated sodium channel blockade and metabolic rewiring. Additional investigations suggest potential neuroprotective, renoprotective, and hepatoprotective applications, positioning ranolazine as a compelling candidate for drug repurposing. This comprehensive technical review synthesizes current preclinical data, detailed experimental methodologies, and emerging therapeutic pathways to facilitate further research and development by scientists and drug development professionals.

Introduction and Mechanism of Action

Historical Development and Pharmacokinetic Profile

Ranolazine (N-(2,6-dimethyl phenyl)-4(2-hydroxy-3-[2-methoxyphenoxy]-propyl)-1-piperazine acetamide dihydrochloride) was initially developed over 25 years ago and received FDA approval in 2006 for the treatment of chronic stable angina. The drug is commercially available as a sustained-release (SR) formulation designed to maintain therapeutic plasma concentrations ranging from 2 to 6 μmol/L. Key pharmacokinetic parameters include a maximal plasma concentration (Cmax) achieved within 4-6 hours after oral administration, an apparent elimination half-life of approximately 7 hours at steady state, and oral bioavailability of 30%-55%. Ranolazine undergoes hepatic metabolism primarily via cytochrome P450 (CYP) 3A4 (70%-85%), with minor pathways involving CYP2D6 (10%-15%), glucuronidation (<5%), and renal excretion of unchanged drug (<5%). It is approximately 65% bound to serum proteins, mainly α1-acid glycoprotein [1] [2].

Multimodal Mechanism of Action

The therapeutic effects of ranolazine stem from its complex multichannel interactions:

Late Sodium Current Inhibition: At therapeutic concentrations, ranolazine selectively inhibits the late sodium current (late INa) in cardiac myocytes, particularly during ischemic conditions or heart failure when this current is pathologically enhanced. This reduction in late INa decreases intracellular sodium accumulation, subsequently reducing calcium overload via the Na+/Ca2+ exchanger (NCX). The amelioration of calcium overload improves myocardial relaxation, reduces diastolic wall stress, and decreases oxygen consumption, explaining its anti-ischemic efficacy without significant hemodynamic effects [3] [1] [2].

Potassium Channel Blockade: Ranolazine inhibits the rapid delayed rectifier potassium current (IKr), which modestly prolongs ventricular action potential duration and the QT interval (by approximately 2-6 ms). However, unlike pure IKr blockers, the concurrent late INa inhibition creates a favorable electrophysiological profile that reduces the risk of torsades de pointes despite QT prolongation [3] [4].

Metabolic Modulation: Early investigations suggested that ranolazine shifts myocardial substrate utilization from fatty acid oxidation to more oxygen-efficient glucose oxidation by partially inhibiting fatty acid oxidase. This metabolic modulation optimizes cardiac energy production, particularly during ischemic conditions [1] [2].

Additional Ion Channel Effects: At higher concentrations, ranolazine affects various other channels including peak INa, IKs, ICa-L, and INa-Ca, contributing to its antiarrhythmic properties in both atrial and ventricular tissue [4].

The following diagram illustrates the primary cellular mechanisms of action of ranolazine:

Cellular mechanisms of ranolazine showing multi-channel targeting and therapeutic outcomes.

Preclinical Therapeutic Potential

Cardioprotective Effects

Ranolazine has demonstrated significant cardioprotective properties across multiple experimental models of cardiac injury:

Diabetic Cardiomyopathy: In a 2020 study, ranolazine (10, 30, and 90 mg/kg/day for 12 weeks) protected against diabetic cardiomyopathy in rats by activating the NOTCH1/NRG1 signaling pathway. Treatment significantly reduced apoptosis, decreased blood glucose levels, and prevented diabetes-induced cardiac structural changes. Co-administration of the NOTCH1 inhibitor DAPT partially reversed these benefits, confirming pathway involvement [5].

Chemotherapy-Induced Cardiotoxicity: Ranolazine prevented doxorubicin-induced cardiac failure in mice and HL-1 cardiomyocytes by reducing reactive oxygen species (ROS) production. Similarly, it mitigated cardiac dysfunction caused by trastuzumab, pertuzumab, and trastuzumab-emtansine (TDM1) in both in vitro and in vivo models [1].

Ischemia/Reperfusion Injury: In canine and rodent models, ranolazine exhibited protective effects when administered during ischemia, primarily through improved calcium handling during ischemic periods. It preserved tissue ATP levels, improved myocardial contractile function, and reduced irreversible myocardial injury [3] [1].

Myocardial Infarction: Ranolazine demonstrated a protective role in myocardial infarction models similar to ischemic preconditioning facilitators. In high glucose-treated cardiac fibroblasts, it decreased pyroptosis, prevented collagen deposition, and enhanced heart function by increasing miR-135b expression [1].

Anticancer Properties

Recent investigations have revealed promising anticancer applications for ranolazine:

Melanoma: A 2023 multicenter study demonstrated that ranolazine improved the efficacy of both targeted therapy (BRAF inhibitors) and immunotherapy in mouse melanoma models. The drug slowed tumor progression and increased tumor immunogenicity by rewiring fatty acid metabolism, thereby enhancing T-cell-mediated tumor control [6].

Breast Cancer: Driffort et al. reported that ranolazine dose-dependently repressed the pro-invasive phenotype of human breast cancer MDA-MB-231 cells and reduced extracellular matrix degradation activity at concentrations as low as 2.5 μM during hypoxia [1].

Prostate Cancer: In metastatic rat prostate cancer models (Mat-LyLu cells), ranolazine inhibited Matrigel migration under both normoxic and hypoxic conditions and reduced lung metastases by up to 63% in blinded studies [1].

Colorectal Cancer: Guzel et al. demonstrated that therapeutic concentrations of ranolazine decreased invasiveness in human colorectal cancer cells without compromising proliferative capacity or cell survival [1].

The anticancer mechanisms appear to involve both ion channel modulation (particularly inhibition of voltage-gated sodium channels such as Nav1.5 and Nav1.7) and metabolic reprogramming of cancer cells.

Other Organ-Protective Effects

Neuroprotective Effects: Preclinical studies suggest ranolazine may confer protection against neurological injury, potentially through modulation of oxidative stress and apoptotic pathways [1].

Renoprotective Effects: Research indicates potential benefits in renal protection, though specific mechanisms remain under investigation [1].

Hepatoprotective Effects: Similar protective effects have been observed in liver models, possibly related to the drug's impact on metabolic pathways and inflammatory cascades [1].

Anti-inflammatory Properties: Beyond its cardiovascular effects, ranolazine has demonstrated anti-inflammatory activity in multiple models, potentially contributing to its therapeutic benefits across various conditions [1].

Experimental Protocols and Methodologies

In Vitro Assessment of Antiarrhythmic Effects

Protocol for Studying Electrophysiological Effects in Isolated Cardiomyocytes:

- Cell Preparation: Isolate adult guinea pig or rat ventricular myocytes using standard Langendorff perfusion with collagenase-based enzymatic digestion.

- Solution Composition: Use Tyrode's solution containing (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH 7.4 with NaOH.

- Drug Application: Prepare ranolazine stock solution in DMSO (final concentration ≤0.1%) and dilute to working concentrations (typically 1-10 μM) in experimental solutions.

- Electrophysiological Recording: Employ whole-cell patch clamp technique at 36±1°C. To study late INa, use specific protocols with depolarizing pulses from -120 mV to -20 mV for 500 ms. For IKr, apply depolarizing pulses to +60 mV followed by repolarization to -50 mV.

- Data Analysis: Quantify current densities, action potential duration (APD) at 50% and 90% repolarization, and incidence of early afterdepolarizations (EADs). Compare results with and without ranolazine treatment using paired t-tests or ANOVA with post-hoc tests [3] [4].

In Vivo Model of Diabetic Cardiomyopathy

Protocol for Assessing Cardioprotective Effects: